molecular formula C12H13Br B8298016 7-(2-bromoethyl)-2-methyl-1H-indene

7-(2-bromoethyl)-2-methyl-1H-indene

Cat. No. B8298016
M. Wt: 237.13 g/mol
InChI Key: KJIJZWDACOBEOF-UHFFFAOYSA-N
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Patent
US08058461B2

Procedure details

To a hot (110° C.) solution of 12.0 g (44.6 mmol) of 4-(2-bromoethyl)-1-methoxy-2-methylindane in 200 ml of toluene 1.0 g of TsOH was added. This mixture was refluxed with Dean-Stark trap for 10 minutes and then passed through 5 cm layer of silica gel 60 (40-63 μm). The silica gel layer was additionally washed by 500 ml of toluene. The combined organic extract was evaporated to dryness. The product was isolated by flash chromatography on silica gel 60 (40-63 μm, eluent: hexanes). Yield 10.2 g (97%) of a ca. 1 to 1.5 mixture of 4- and 7-(2-bromoethyl)-2-methyl-1H-indenes. Anal. calc. for C12H13Br: C, 60.78; H, 5.53. Found: C, 60.66; H, 5.46. 1H NMR (CDCl3): δ 6.92-7.31 (m, 6H, 5,6,7-H and 4,5,6-H of minor and major isomers, respectively), 6.60 (m, 1H, 3-H in indenyl of minor isomer), 6.51 (m, 1H, 3-H in indenyl of major isomer), 3.62 (m, 2H, CH2Br of major isomer), 3.57 (m, 2H, CH2Br of minor isomer), 3.32 (br.s, 2H, 1,1′-H in indenyl of minor isomer), 3.28 (br.s, 2H, 1,1′-H in indenyl of major isomer), 3.27 (m, 2H, CH2CH2Br of minor isomer), 3.23 (m, 2H, CH2CH2Br of major isomer), 2.19 (m, 3H, 2-Me in indenyl of minor isomer), 2.18 (m, 3H, 2-Me in indenyl of major isomer).
Name
4-(2-bromoethyl)-1-methoxy-2-methylindane
Quantity
12 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
[Compound]
Name
4- and 7-(2-bromoethyl)-2-methyl-1H-indenes
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][CH2:2][CH2:3][C:4]1[CH:12]=[CH:11][CH:10]=[C:9]2[C:5]=1[CH2:6][CH:7]([CH3:15])[CH:8]2OC.CC1C=CC(S(O)(=O)=O)=CC=1>C1(C)C=CC=CC=1>[Br:1][CH2:2][CH2:3][C:4]1[CH:12]=[CH:11][CH:10]=[C:9]2[C:5]=1[CH2:6][C:7]([CH3:15])=[CH:8]2

Inputs

Step One
Name
4-(2-bromoethyl)-1-methoxy-2-methylindane
Quantity
12 g
Type
reactant
Smiles
BrCCC1=C2CC(C(C2=CC=C1)OC)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC=1C=CC(=CC1)S(=O)(=O)O
Name
Quantity
200 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
4- and 7-(2-bromoethyl)-2-methyl-1H-indenes
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
This mixture was refluxed with Dean-Stark trap for 10 minutes
Duration
10 min
WASH
Type
WASH
Details
The silica gel layer was additionally washed by 500 ml of toluene
EXTRACTION
Type
EXTRACTION
Details
The combined organic extract
CUSTOM
Type
CUSTOM
Details
was evaporated to dryness
CUSTOM
Type
CUSTOM
Details
The product was isolated by flash chromatography on silica gel 60 (40-63 μm, eluent: hexanes)

Outcomes

Product
Name
Type
Smiles
BrCCC=1C=CC=C2C=C(CC12)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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